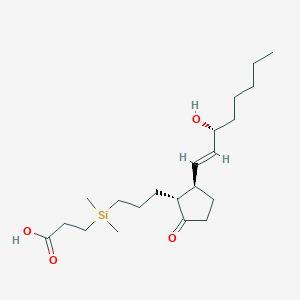

11-Deoxy-4,4-dimethyl-4-silaprostaglandin E1

Description

Propriétés

Numéro CAS |

127760-15-0 |

|---|---|

Formule moléculaire |

C21H38O4Si |

Poids moléculaire |

382.6 g/mol |

Nom IUPAC |

3-[3-[(1R,2R)-2-[(E,3R)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]propyl-dimethylsilyl]propanoic acid |

InChI |

InChI=1S/C21H38O4Si/c1-4-5-6-8-18(22)12-10-17-11-13-20(23)19(17)9-7-15-26(2,3)16-14-21(24)25/h10,12,17-19,22H,4-9,11,13-16H2,1-3H3,(H,24,25)/b12-10+/t17-,18+,19+/m0/s1 |

Clé InChI |

BOKZZVDUBAMYKD-XNJFDJPCSA-N |

SMILES |

CCCCCC(C=CC1CCC(=O)C1CCC[Si](C)(C)CCC(=O)O)O |

SMILES isomérique |

CCCCC[C@H](/C=C/[C@H]1CCC(=O)[C@@H]1CCC[Si](C)(C)CCC(=O)O)O |

SMILES canonique |

CCCCCC(C=CC1CCC(=O)C1CCC[Si](C)(C)CCC(=O)O)O |

Synonymes |

11-deoxy-4,4-dimethyl-4-sila-PGE1 11-deoxy-4,4-dimethyl-4-silaprostaglandin E1 DDS-PGE1 |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Prostaglandin E1 involves several steps, starting from dihomogammalinolenic acid. The process includes cyclization, oxidation, and reduction reactions to form the final product . Industrial production methods often involve encapsulating Prostaglandin E1 in nanoparticles or liposomes to enhance its stability and bioavailability .

Analyse Des Réactions Chimiques

Types of Reactions

Prostaglandin E1 undergoes various chemical reactions, including:

Oxidation: Converts it into different prostaglandin derivatives.

Reduction: Reduces double bonds in its structure.

Substitution: Involves replacing functional groups to form derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperatures and pH conditions .

Major Products

The major products formed from these reactions include different prostaglandin derivatives, which have varying biological activities .

Applications De Recherche Scientifique

Prostaglandin E1 has numerous scientific research applications:

Chemistry: Used as a reagent in organic synthesis.

Biology: Studied for its role in cell signaling and inflammation.

Medicine: Used to treat peripheral vascular diseases, erectile dysfunction, and as a vasodilator in various medical conditions

Industry: Incorporated into drug delivery systems like nanoparticles and liposomes to enhance its therapeutic effects

Mécanisme D'action

Prostaglandin E1 exerts its effects by binding to specific receptors on cell membranes, leading to the activation of adenylate cyclase and an increase in cyclic AMP levels. This results in vasodilation, inhibition of platelet aggregation, and anti-inflammatory effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Prostaglandin E2 (Dinoprostone): Similar in structure but has different pharmacological effects, such as inducing labor.

Prostaglandin I2 (Prostacyclin): Primarily acts as a vasodilator and inhibitor of platelet aggregation, similar to Prostaglandin E1.

Uniqueness

Prostaglandin E1 is unique due to its stability and specific therapeutic applications, particularly in treating peripheral vascular diseases and erectile dysfunction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.